3-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide
Description
The compound 3-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide features a complex tricyclic framework incorporating dithia (two sulfur atoms) and diaza (two nitrogen atoms) moieties. The benzamide group is substituted with a methoxy group at the 3-position, while the tricyclic system includes a methylsulfanyl substituent at position 11.
Key structural attributes include:
- Tricyclic core: A fused bicyclo[7.3.0] system with additional heteroatoms (S, N).
- Substituents: Methoxy (electron-donating) and methylsulfanyl (thioether) groups, which may influence electronic properties and solubility.
- Molecular complexity: The rigid tricyclic system likely impacts conformational flexibility and binding interactions.
Crystallographic studies using programs like SHELXS97 and SHELXL97 (for structure solution and refinement) and visualization tools like ORTEP-3 (for molecular graphics) are critical for analyzing such compounds .
Properties
IUPAC Name |
3-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S3/c1-22-10-5-3-4-9(8-10)15(21)20-16-18-11-6-7-12-14(13(11)24-16)25-17(19-12)23-2/h3-8H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPQJFPJVLTAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of scalable processes to ensure consistent production quality .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
3-methoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Modified Substitutions
3,4-Dimethoxy Analogs
A closely related compound, 3,4-dimethoxy-N-[...]benzamide (CAS: 441290-73-9), differs by an additional methoxy group at the 4-position. Key comparisons include:
The additional methoxy group in the analog may improve solubility in polar solvents but could reduce membrane permeability due to increased polarity.
N-(1-Azidopentan-3-yl)-4-Methoxybenzamide
This compound () shares a benzamide core but replaces the tricyclic system with a flexible azido-pentyl chain. Differences include:
- Flexibility : The azido-pentyl chain introduces conformational mobility, contrasting with the rigid tricyclic core of the target compound.
- Synthesis : Both compounds utilize carbodiimide-mediated amide coupling (e.g., EDC.HCl, HOBt), a standard method for benzamide synthesis .
Tricyclic Heterocyclic Compounds
12-(4-Methoxyphenyl)-10-Phenyl-Hexaazatricyclo Derivative
This compound () features a hexaazatricyclo framework (six nitrogen atoms) compared to the dithia-diaza system in the target compound. Key contrasts:
- Substituents : A 4-methoxyphenyl group vs. the benzamide group in the target compound.
- Crystallography : Both compounds were analyzed using SHELX programs, with R factors ≤ 0.041, indicating high-quality structural data .
Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
